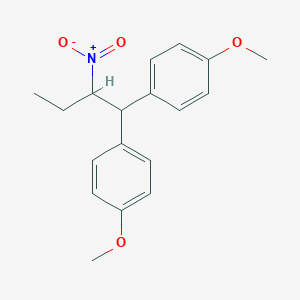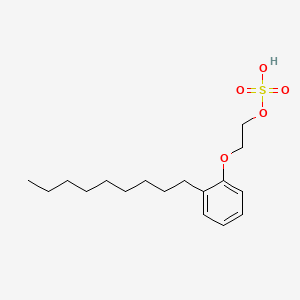
2-(2-Nonylphenoxy)ethyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nonylphenoxy)ethyl hydrogen sulfate is a chemical compound with the molecular formula C17H28O5S. It is characterized by its unique structure, which includes a nonylphenoxy group attached to an ethyl hydrogen sulfate moiety. This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nonylphenoxy)ethyl hydrogen sulfate typically involves the sulfation of 2-(2-nonylphenoxy)ethanol. This process can be achieved using various sulfating agents such as sulfur trioxide, chlorosulfonic acid, or sulfamic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired sulfate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nonylphenoxy)ethyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group, yielding 2-(2-nonylphenoxy)ethanol.
Substitution: The sulfate group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce 2-(2-nonylphenoxy)ethanol .
Scientific Research Applications
2-(2-Nonylphenoxy)ethyl hydrogen sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is employed in studies involving cell membrane interactions and protein binding.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of detergents, lubricants, and other industrial products
Mechanism of Action
The mechanism of action of 2-(2-Nonylphenoxy)ethyl hydrogen sulfate involves its interaction with various molecular targets. The sulfate group can form hydrogen bonds with proteins and other biomolecules, facilitating interactions at the molecular level. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nonylphenoxy)ethyl hydrogen sulfate: Similar in structure but with a different position of the nonyl group.
2-(2-Octylphenoxy)ethyl hydrogen sulfate: Contains an octyl group instead of a nonyl group.
2-(2-Decylphenoxy)ethyl hydrogen sulfate: Contains a decyl group instead of a nonyl group.
Uniqueness
2-(2-Nonylphenoxy)ethyl hydrogen sulfate is unique due to its specific nonylphenoxy structure, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring specific surfactant and emulsifying properties .
Properties
CAS No. |
1135681-91-2 |
|---|---|
Molecular Formula |
C17H28O5S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-(2-nonylphenoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C17H28O5S/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)21-14-15-22-23(18,19)20/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,18,19,20) |
InChI Key |
OMVCJIMAGMXTOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


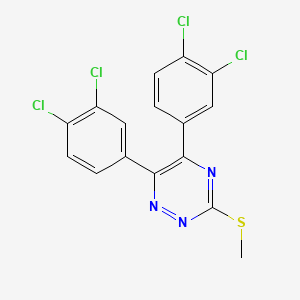
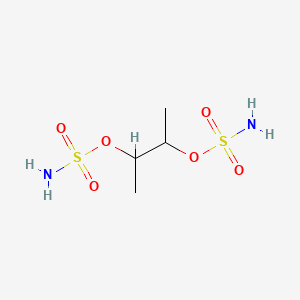
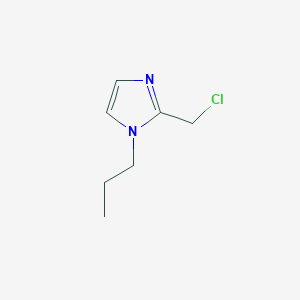


![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
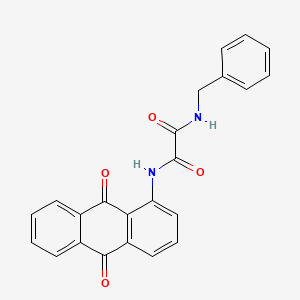
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
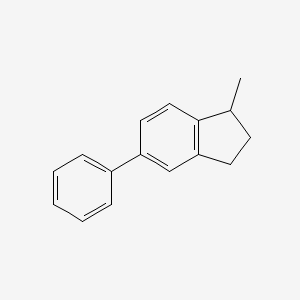
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)

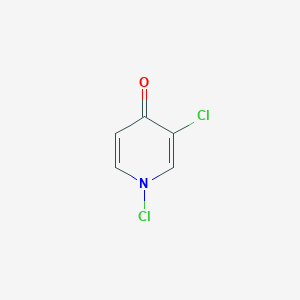
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
